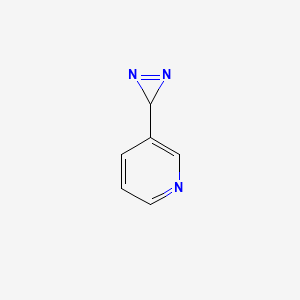

3-(3H-Diazirin-3-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3H-Diazirin-3-yl)pyridine: is a chemical compound with the molecular formula C₆H₅N₃. It features a diazirine ring attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications. The diazirine group is known for its photoreactive properties, which are useful in photoaffinity labeling and other photochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3H-Diazirin-3-yl)pyridine typically involves the following steps:

Formation of the Diazirine Ring: The diazirine ring can be synthesized from diazo compounds through photolysis or thermolysis. For instance, a common method involves the reaction of a diazo compound with a halogen source under UV light to form the diazirine ring.

Attachment to Pyridine: The diazirine ring is then attached to the pyridine ring through a nucleophilic substitution reaction. This can be achieved by reacting a halogenated pyridine with the diazirine compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Diazirine Precursors: Large-scale synthesis of diazirine precursors using optimized reaction conditions to ensure high yield and purity.

Continuous Flow Reactors: Utilizing continuous flow reactors for the nucleophilic substitution step to enhance efficiency and scalability.

Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3H-Diazirin-3-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

Substitution: The diazirine group can participate in nucleophilic substitution reactions, where nucleophiles replace the diazirine group, forming new compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation Products: Pyridine N-oxides.

Reduction Products: Reduced pyridine derivatives.

Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3H-Diazirin-3-yl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a photoreactive probe in photoaffinity labeling to study molecular interactions and binding sites.

Biology: Employed in the study of protein-ligand interactions, enzyme mechanisms, and cellular processes through photo-crosslinking techniques.

Medicine: Investigated for its potential in drug discovery and development, particularly in identifying drug targets and understanding drug-receptor interactions.

Industry: Utilized in the development of photoreactive materials and coatings, as well as in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(3H-Diazirin-3-yl)pyridine involves its photoreactive diazirine group. Upon exposure to UV light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate. This carbene can then form covalent bonds with nearby molecules, enabling the study of molecular interactions and binding sites.

Molecular Targets and Pathways

Molecular Targets: Proteins, nucleic acids, and other biomolecules that interact with the diazirine group.

Pathways Involved: Photolysis of the diazirine ring, generation of carbene intermediates, and subsequent covalent bonding with target molecules.

Comparison with Similar Compounds

3-(3H-Diazirin-3-yl)pyridine can be compared with other diazirine-containing compounds:

3-(Trifluoromethyl)-3H-diazirine: Similar photoreactive properties but with a trifluoromethyl group, making it more hydrophobic and potentially altering its reactivity.

3-(4-(Bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine: Contains a bromomethyl group, which can participate in additional substitution reactions, providing more versatility in chemical modifications.

2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane: Features two diazirine groups, increasing its photoreactivity and potential for crosslinking applications.

Uniqueness

This compound is unique due to its combination of a diazirine ring and a pyridine ring, offering a balance of photoreactivity and chemical versatility. This makes it particularly useful in applications requiring precise molecular interactions and modifications.

Biological Activity

3-(3H-Diazirin-3-yl)pyridine is a diazirine derivative that has garnered attention in biological research due to its unique properties and potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and relevant case studies.

Molecular Structure

- Molecular Formula : C6H5N3

- Molecular Weight : 119.12 g/mol

- IUPAC Name : this compound

The diazirine moiety is known for its ability to form reactive carbene species upon photolysis, which can be utilized in various biological applications.

The primary mechanism of action for this compound involves its ability to undergo photolysis to generate carbene species. These reactive intermediates can covalently bond with nearby biomolecules, allowing for the study of protein interactions and cellular processes. This property makes diazirines valuable tools in photoaffinity labeling techniques, where they are used to map protein interactions and identify binding sites.

Biological Applications

-

Photoaffinity Labeling

- Mechanism : Upon exposure to UV light, diazirine derivatives like this compound generate highly reactive carbenes that can covalently bond to proteins or nucleic acids.

- Applications : Used to study protein-protein interactions, receptor-ligand binding, and enzyme-substrate relationships.

-

Fluorescence Studies

- The incorporation of fluorescence tags in conjunction with diazirine compounds allows for enhanced visualization of protein interactions post-labeling.

Case Studies

-

Protein Interaction Mapping

In a study published in Nature Communications, researchers utilized this compound as a photolabeling agent to investigate the binding dynamics of a specific receptor involved in cancer signaling pathways. The results demonstrated that the compound effectively labeled the target protein, facilitating subsequent identification through mass spectrometry . -

Therapeutic Potential

Another investigation highlighted the use of diazirine derivatives in developing novel kinase inhibitors. The study showed that compounds with diazirine groups could selectively inhibit certain kinases involved in cancer progression, suggesting potential therapeutic applications .

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Photoaffinity labeling, kinase inhibition | Carbene generation upon UV exposure |

| Coumarin-fused diazirines | Enhanced fluorescence upon cross-linking | Carbene generation leading to covalent bonds |

| Trifluoromethyl diazirines | Protein interaction studies | Similar carbene reactivity |

Research Findings

Recent studies have indicated that the incorporation of this compound into biochemical assays significantly improves the specificity and sensitivity of detecting protein interactions. For example, research published in ACS Publications demonstrated that this compound could effectively label target proteins within complex mixtures, offering a powerful tool for proteomics .

Properties

Molecular Formula |

C6H5N3 |

|---|---|

Molecular Weight |

119.12 g/mol |

IUPAC Name |

3-(3H-diazirin-3-yl)pyridine |

InChI |

InChI=1S/C6H5N3/c1-2-5(4-7-3-1)6-8-9-6/h1-4,6H |

InChI Key |

LIJRRFVGMHAFSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2N=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.